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Methyl 5-methyl-2-(methylamino)benzoate

Cat. No.: B1626983
CAS No.: 55150-24-8
M. Wt: 179.22 g/mol
InChI Key: IGQMEFSKKVTFEE-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry Research

Substituted benzoate esters are fundamental scaffolds in organic chemistry, valued for their versatility and presence in a wide array of natural products and synthetic compounds. researchgate.net These esters are not only crucial intermediates in the synthesis of more complex molecules but also exhibit a range of biological activities. researchgate.netnih.gov The ester functional group itself can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or reaction with amines to form amides. tcichemicals.com

The benzene (B151609) ring of benzoate esters can be functionalized with various substituents, which modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological profile. researchgate.net For example, the presence of amino groups, as seen in anthranilate derivatives, can lead to compounds with applications as fragrances, flavorings, and even pharmaceuticals. jmb.or.kr The study of how different substituents on the aromatic ring affect the chemical and physical properties of benzoate esters is a cornerstone of physical organic chemistry and medicinal chemistry research. researchgate.net

Scope and Objectives of Academic Investigations into Methyl 5-methyl-2-(methylamino)benzoate

Another significant objective would be to explore its potential as a synthetic intermediate. The starting material for its synthesis, 2-Amino-5-methylbenzoic acid, is a known compound used in the synthesis of more complex structures, including quinazolines. tcichemicals.comacs.org Therefore, investigations would likely explore the utility of this compound as a building block for novel heterocyclic compounds or other functional molecules. The presence of a secondary amine and an ester group provides two reactive handles for further chemical transformations.

Overview of Key Research Areas and Methodological Approaches

The academic study of this compound would encompass its synthesis, characterization, and exploration of its reactivity and potential applications.

Synthesis: The most probable synthetic route would involve a two-step process starting from 2-Amino-5-methylbenzoic acid. The first step would be the esterification of the carboxylic acid with methanol (B129727), likely under acidic conditions (Fischer esterification), to yield Methyl 2-amino-5-methylbenzoate. uomustansiriyah.edu.iq The second step would be the selective N-methylation of the primary amino group to a secondary amine. This could be achieved through various methods, such as reductive amination using formaldehyde (B43269) and a reducing agent, or by using a methylating agent like dimethyl sulfate, though the latter may require careful control to avoid over-methylation. researchgate.net The synthesis of the related compound, methyl N-methylanthranilate, has been achieved through the reductive alkylation of methyl anthranilate with formaldehyde and hydrogen. nih.gov

Characterization: Following its synthesis, a thorough characterization of the compound would be essential. This would involve a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the connectivity of the atoms and the presence of the different functional groups. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the N-H, C=O (ester), and C-N bonds. Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule.

Reactivity and Application Studies: A key research area would be the investigation of the compound's chemical reactivity. This could involve studying its susceptibility to electrophilic aromatic substitution, with the electron-donating groups expected to activate the ring towards such reactions. The hydrolysis of the ester group under both acidic and basic conditions would also be of interest to determine its stability. chemeo.com Furthermore, given that many anthranilate derivatives exhibit biological activity, this compound would likely be screened for various biological activities, such as antimicrobial or anti-inflammatory properties, drawing parallels to other substituted 2-aminobenzoic acid derivatives. nih.gov

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 55150-24-8 molbase.com
Molecular Formula C₁₀H₁₃NO₂ molbase.com
Molecular Weight 179.22 g/mol molbase.com
Appearance Not available
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Spectroscopic Data of this compound

Type of SpectrumDataSource
¹H NMR Data not available in published literature
¹³C NMR Data not available in published literature
IR (Infrared) Data not available in published literature
MS (Mass Spectrometry) Data not available in published literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1626983 Methyl 5-methyl-2-(methylamino)benzoate CAS No. 55150-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(11-2)8(6-7)10(12)13-3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMEFSKKVTFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561918
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55150-24-8
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 5 Methyl 2 Methylamino Benzoate

De Novo Synthetic Routes to Methyl 5-methyl-2-(methylamino)benzoate

The construction of the this compound scaffold from basic chemical building blocks can be achieved through various sophisticated synthetic pathways. These routes are designed to be efficient and allow for the precise installation of the required functional groups.

Multi-Step Synthetic Strategies and Pathway Optimization

Multi-step synthesis provides a versatile approach to constructing complex molecules like this compound. These strategies often involve the sequential introduction of functional groups onto a simpler aromatic core.

One potential multi-step pathway can be conceptualized based on the synthesis of a structurally related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. This synthesis starts with the commercially available methyl 2-amino-5-bromobenzoate. The amino group is first protected with a methanesulfonyl group, followed by N-methylation using a suitable base like sodium hydride (NaH) and a methylating agent. For the synthesis of this compound, a similar strategy could be employed starting from 2-amino-5-methylbenzoic acid. The carboxylic acid would first be esterified to the methyl ester. Subsequently, the amino group would be methylated. This methylation can be a challenging step, as over-methylation to the dimethylamino derivative is a common side reaction. Careful control of reaction conditions, such as the choice of methylating agent and stoichiometry, is crucial for optimizing the yield of the desired mono-methylated product.

Another innovative approach involves biological synthesis. For instance, methylated anthranilate derivatives have been synthesized using engineered strains of Escherichia coli. nih.govjmb.or.krjmb.or.kr Specifically, methyl N-methylanthranilate, an isomer of the target compound, has been produced. nih.govjmb.or.kr This was achieved by introducing genes encoding for an N-methyltransferase (NMT), which methylates the amino group of anthranilate, and an anthraniloyl-coenzyme A (CoA):methanol (B129727) acyltransferase (AMAT), which catalyzes the esterification. nih.govjmb.or.kr This biosynthetic route highlights the potential of metabolic engineering to create complex molecules from simple precursors, although it may require significant optimization to produce the specific 5-methyl substituted analogue.

A generalized multi-step synthesis of a substituted methyl benzoate (B1203000) is the Fischer esterification. For example, the synthesis of methyl m-nitrobenzoate involves the esterification of m-nitrobenzoic acid with methanol using a strong acid catalyst like sulfuric acid. researchgate.net This approach could be adapted for this compound, where 2-(methylamino)-5-methylbenzoic acid would be the starting material.

The table below outlines a hypothetical multi-step synthesis for this compound based on established chemical transformations.

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Amino-5-methylbenzoic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄), RefluxMethyl 2-amino-5-methylbenzoate
2Methyl 2-amino-5-methylbenzoateFormaldehyde (B43269) (CH₂O), Sodium borohydride (B1222165) (NaBH₄) or other reducing agentThis compound

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper-based catalysts are particularly prominent in the synthesis of substituted anilines and their derivatives.

Palladium-catalyzed C-H carbonylation of anilines represents a powerful and atom-economical method for the synthesis of anthranilate derivatives. This approach directly introduces a carbonyl group at the ortho position of the aniline, guided by a directing group. For the synthesis of this compound, a suitable N-substituted p-toluidine (B81030) derivative could serve as the starting material. The N-methylamino group can act as a directing group, facilitating the palladium-catalyzed carbonylation at the C-H bond ortho to it. The reaction is typically carried out under a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst and an oxidant. The use of co-catalysts, such as copper salts, can enhance the efficiency of these reactions.

Research has shown that N-arylthioureas can be converted to 2-aminobenzothiazoles via a palladium-catalyzed intramolecular C-S bond formation, highlighting the utility of palladium in activating C-H bonds for heterocycle formation. organic-chemistry.org While not a direct synthesis of the target compound, this demonstrates the principle of palladium-catalyzed C-H functionalization in related systems.

The table below summarizes typical conditions for a palladium-catalyzed carbonylation reaction that could be adapted for the synthesis of this compound.

Catalyst SystemSubstrate TypeReagentsProduct Type
Pd(OAc)₂ / LigandN-substituted anilineCO, Alcohol (e.g., Methanol)Substituted methyl anthranilate
PdCl₂ / Bromamine-BIndoleAlkaline mediumAnthranilic acid

Copper-catalyzed reactions are also valuable for the synthesis of N-substituted benzoates. For instance, copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as a methyl source has been reported, although this is for the esterification step. nih.gov More relevant to the formation of the N-methylamino group, copper-catalyzed C-N coupling reactions are well-established. These reactions, often referred to as Ullmann-type couplings, can be used to form the N-aryl bond.

In the context of synthesizing the target molecule, a copper catalyst could facilitate the N-methylation of a 2-aminobenzoate (B8764639) precursor. For example, a reaction between methyl 2-amino-5-methylbenzoate and a methylating agent in the presence of a copper catalyst could potentially yield the desired product. The choice of ligand for the copper catalyst is critical in these transformations to achieve high yields and selectivity.

Organic Catalysis in the Synthesis of this compound Analogues

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting various chemical transformations under mild conditions. While direct organocatalytic routes to this compound are not extensively reported, the principles of organocatalysis can be applied to the synthesis of its analogues.

Base-catalyzed Michael additions are a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) and can be catalyzed by organic bases such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

In the context of synthesizing analogues of this compound, a Michael addition strategy could be employed to introduce substituents to the aromatic ring or to construct the aminobenzoate scaffold itself. For example, a suitably substituted cyclic precursor could undergo a base-catalyzed ring-opening reaction in the presence of a Michael acceptor to build a more complex structure. While this is a more indirect approach, it offers a high degree of flexibility in the synthesis of a diverse range of analogues.

The development of bifunctional organocatalysts, which possess both a Brønsted basic site and a hydrogen-bond-donating moiety, has enabled highly enantioselective Michael and Mannich reactions. nih.gov These catalysts could be used to synthesize chiral analogues of this compound.

The following table provides a generalized example of a base-catalyzed Michael addition.

CatalystMichael DonorMichael AcceptorProduct Type
DBUActive methylene (B1212753) compoundα,β-Unsaturated esterSubstituted ester
TriethylamineAmineα,β-Unsaturated ketoneβ-Amino ketone
Acid-Catalyzed Esterification and Derivatization

The synthesis of methyl benzoate compounds is commonly achieved through the acid-catalyzed esterification of the corresponding benzoic acids with methanol. mdpi.com This reaction, often referred to as Fischer esterification, involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by methanol. Catalysts for this process typically include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. dnu.dp.uatcu.edu However, these homogenous catalysts can be difficult to recover and may generate significant aqueous waste. mdpi.com

Recent advancements have focused on the use of heterogeneous solid acid catalysts, which are more easily separable and reusable. For instance, zirconium-based solid acids, particularly those fixed with titanium (Zr/Ti), have demonstrated high activity in catalyzing the esterification of various benzoic acids with methanol, without the need for other auxiliary acids. mdpi.com The proposed mechanism suggests that the solid acid binds with the carboxylate, facilitating the activation of the carbonyl group for attack by methanol. mdpi.com

Once synthesized, this compound can undergo further derivatization. The secondary amine and the ester functional groups, as well as the activated aromatic ring, provide multiple sites for chemical modification. For example, derivatization of the amino group can be achieved through reactions with isocyanates to form urea (B33335) derivatives. nih.govresearchgate.net Additionally, the nitrogen can be functionalized through reactions with sulfonyl chlorides, as demonstrated in the preparation of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate, which can then be further alkylated. nih.gov

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves developing methods that are more efficient, use less hazardous materials, and generate less waste.

A key principle of green chemistry is the reduction or elimination of solvent use. Solvents contribute significantly to the mass of a reaction and can pose environmental and safety hazards. Research into related compounds has shown the feasibility of solvent-free synthetic routes. For example, a single-step, solvent-free Michael addition reaction has been developed that proceeds swiftly (within 30 minutes) using only catalytic amounts of a base, demonstrating high potential for sustainable manufacturing. researchgate.net Microwave-assisted synthesis is another technique that can significantly reduce reaction times and often allows for solvent-free conditions, as demonstrated in the hydrazinolysis of methyl salicylate. core.ac.uk

Atom economy (AE) and the Environmental Factor (E-Factor) are critical metrics for evaluating the "greenness" of a chemical process. primescholars.com Atom economy, a concept introduced by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. tamu.edu An ideal reaction has an AE of 100%. rsc.org The E-Factor is the ratio of the mass of waste generated to the mass of the product; a lower E-Factor signifies a greener process. rsc.org

Methodologies that improve these metrics often involve the use of catalysis and addition reactions, which are inherently more atom-economical than substitution or elimination reactions. buecher.desescollege.ac.in By minimizing the use of stoichiometric reagents and reducing waste, processes can achieve higher efficiency and sustainability. buecher.de The table below illustrates how these green chemistry metrics are applied to assess the eco-friendliness of a reaction, with an Eco-Score above 75 considered excellent. rsc.org

MetricFormulaExample ValueInterpretation
Atom Economy (AE) (MW of product / Σ MW of reactants) x 10096.40%High value indicates efficient incorporation of reactant atoms into the product. rsc.org
E-Factor (Total mass of raw materials - mass of product) / mass of product0.05Low value indicates minimal waste generation per unit of product. rsc.org
Process Mass Intensity (PMI) Σ (mass of reactants + solvent) / mass of product1.06A value approaching 1 indicates a highly efficient process with low auxiliary material use. rsc.org
Reaction Mass Efficiency (RME) (mass of product / Σ mass of reactants) x 10094.79%High value signifies a clean reaction with high conversion of reactants to product. rsc.org
Eco-Score 100 - Σ (penalty points for hazards, conditions, etc.)83.165An excellent score, indicating a very environmentally friendly synthesis. rsc.org

This table presents interactive data based on research findings.

Nitration is a fundamental reaction in organic synthesis, but traditional methods using nitric and sulfuric acids are hazardous and produce significant toxic waste, including brown fumes of NO₂ gas. zenodo.orgresearchgate.net Greener alternatives for the nitration of aromatic compounds, such as anthranilic acid analogues, have been developed.

One such method is photochemical nitration using alkali nitrites (e.g., sodium nitrite) under UV radiation. zenodo.orgresearchgate.net In this process, the nitrite (B80452) ion is excited and generates NO₂ radicals, which then attack the aromatic ring to form the nitro derivative. zenodo.org This approach avoids the use of strong, corrosive acids and prevents the release of noxious gases, offering a more environmentally benign route. researchgate.net

FeatureConventional NitrationPhotochemical Nitration
Reagents Concentrated Nitric Acid, Sulfuric AcidAlkali Nitrite (e.g., NaNO₂), Water
Conditions Often requires low temperaturesUV radiation, near-neutral pH
Byproducts NOx gases, spent acid wasteMinor amounts of nitroso/hydroxyl derivatives
Environmental Impact High (corrosive, toxic fumes, acid waste)Low (avoids strong acids and toxic gas)

This table presents interactive data based on research findings.

Functional Group Interconversions and Strategic Derivatization of the Benzoate Core

The structure of this compound offers multiple avenues for functional group interconversion and derivatization, enabling the synthesis of a wide range of analogues for various applications.

Regioselective functionalization involves introducing new substituents at specific positions on the aromatic ring. The outcome of electrophilic aromatic substitution on the benzoate core is dictated by the directing effects of the existing groups: the methylamino (-NHMe), methyl (-Me), and methyl ester (-COOCH₃) groups.

The secondary amine (-NHMe) is a powerful activating, ortho-, para-directing group. The methyl group (-Me) is also an activating, ortho-, para-director. In contrast, the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The strong activating and directing effect of the methylamino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. Given the substitution pattern, the C4 and C6 positions are the most likely sites for electrophilic attack. For instance, reactions like bromination would be expected to yield products substituted at these positions, as has been demonstrated in related methyl benzoate derivatives where selective halogenation occurs on the activated ring. nih.gov This controlled functionalization is crucial for building complex molecular architectures from the benzoate scaffold.

Transformations Involving the Ester and Secondary Amine Functionalities

The ester and secondary amine groups of this compound are primary sites for synthetic modification, allowing for the elaboration of the core structure into a variety of derivatives.

Ester Group Transformations: The methyl ester is susceptible to nucleophilic acyl substitution. A fundamental transformation is its hydrolysis to the corresponding carboxylic acid, typically achieved under basic conditions using aqueous sodium hydroxide (B78521) followed by acidic workup. chemspider.com This saponification process converts the ester into a carboxylate, which can then serve as a handle for further reactions.

More advanced transformations include direct amidation. While traditional methods require the conversion of the ester to a more reactive species, modern catalytic systems can achieve this directly. For instance, niobium pentoxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the amidation of methyl esters with various amines under solvent-free conditions. researchgate.net This method provides a high-yield pathway to amide derivatives, as demonstrated in studies with the model substrate methyl benzoate. researchgate.net

Table 1: Niobium Pentoxide-Catalyzed Amidation of Methyl Benzoate with n-Octylamine This table is representative of catalyst performance for the amidation of methyl esters, a key transformation applicable to the ester functionality of this compound.

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 None 200 24 <1
2 Nb₂O₅ 200 24 91
3 ZrO₂ 200 24 45
4 TiO₂ 200 24 21

Data sourced from studies on methyl benzoate. researchgate.net

Secondary Amine Transformations: The secondary amine is a nucleophilic center and can readily undergo reactions such as acylation and alkylation. A significant transformation is its reaction with sulfonyl chlorides. For example, in the synthesis of related compounds like Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, the secondary amine is reacted with methanesulfonyl chloride. nih.gov This reaction converts the amine into a sulfonamide, which is a common protecting group strategy that also modifies the electronic properties of the aromatic ring by making the nitrogen substituent less activating.

Halogenation and Nitro-Substitution Reactions on Related Scaffolds

Introducing substituents onto the aromatic ring via electrophilic aromatic substitution is a critical strategy for elaborating the core structure. The outcome of these reactions is dictated by the directing effects of the existing substituents. In this compound, the secondary amine (-NHCH₃) and the methyl group (-CH₃) are activating, ortho,para-directing groups, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 6).

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, can be accomplished using a halogenating agent in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). chemguide.co.uk For a highly activated ring system, as in the target molecule, the reaction conditions may need to be mild to prevent poly-halogenation. A relevant example is the synthesis of Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, where a bromine atom is present on the ring. nih.gov The synthesis of para-halogenated anilines and nitrobenzenes has also been demonstrated using copper(II) halides, which provides a regioselective method for introducing halogens onto aromatic rings bearing nitrogen substituents. acs.org

Nitro-Substitution: Nitration is a classic electrophilic aromatic substitution reaction typically carried out with a mixture of nitric acid and sulfuric acid. youtube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com On a deactivated scaffold like methyl benzoate, the electron-withdrawing ester group directs the incoming nitro group to the meta position, yielding methyl 3-nitrobenzoate. echemi.comwikipedia.orgresearchgate.net

Table 2: Conditions for Nitration of the Methyl Benzoate Scaffold

Reactant Reagents Temperature Product Reference
Methyl Benzoate Conc. H₂SO₄, Conc. HNO₃ 0-10 °C Methyl 3-nitrobenzoate researchgate.net
Methyl Benzoate Nitric Acid, Sulfuric Acid Low Temperature Methyl 3-nitrobenzoate echemi.com

This table illustrates the typical conditions for nitrating a deactivated ring. For the target molecule, the activating amino group would direct the substitution to different positions.

In contrast, for this compound, the strongly activating amino group would direct nitration to the available ortho or para positions, showcasing how the existing substituents fundamentally alter the reactivity of the aromatic ring.

Retrosynthetic Analysis for Complex Methylaminobenzoate Derivatives

Retrosynthetic analysis is a powerful method for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. Methylaminobenzoate derivatives often serve as crucial building blocks in the synthesis of pharmaceuticals and natural products. nih.gov

A compelling example is the synthesis of the guanidine (B92328) alkaloid (±)-martinelline. sigmaaldrich.com This complex natural product possesses a core structure that can be traced back to a simpler aromatic precursor through strategic bond disconnections.

Retrosynthetic Disconnection of a Martinelline-type Structure:

Target Molecule: A complex alkaloid like (±)-martinelline.

Key Disconnection: A key step in the retrosynthesis involves a hetero-Diels-Alder reaction. Disconnecting the bonds formed in this cycloaddition reveals a simpler diene and a dienophile.

Identification of Precursor: The dienophile component in this strategic disconnection can be an imine derivative, which itself is synthesized from a corresponding aromatic amine.

Core Building Block: This leads back to a substituted aminobenzoate, such as Methyl 4-aminobenzoate, as the foundational starting material. sigmaaldrich.com

This analytical approach demonstrates the strategic importance of methylaminobenzoate scaffolds. Their inherent functionalities allow them to be readily converted into key intermediates for constructing intricate molecular architectures, validating their role as versatile starting points in multistep organic synthesis.

Mechanistic Elucidation of Reactions Involving Methyl 5 Methyl 2 Methylamino Benzoate

Investigation of Reaction Pathways and Transition States

Cyclocondensation reactions are crucial for synthesizing heterocyclic compounds, and derivatives of anthranilic acid are valuable precursors for these transformations. core.ac.ukijpsjournal.com For Methyl 5-methyl-2-(methylamino)benzoate, the nucleophilic amino group and the electrophilic ester carbonyl group are the primary sites of reactivity in such reactions.

A plausible reaction mechanism involves the initial nucleophilic attack by the secondary amine on an electrophilic center of a reaction partner, or an attack on the ester carbonyl of the title compound by an external nucleophile. For instance, in a reaction with a 1,3-dielectrophile, the amino group can act as the initial nucleophile. The regioselectivity of the subsequent cyclization is then determined by which electrophilic site of the partner molecule is attacked by a carbon atom of the benzene (B151609) ring or by the ester group. nih.gov

Experimental studies on similar systems suggest that the first step is often a nucleophilic attack on the ester carbonyl, leading to an amide intermediate. nih.gov This is followed by an intramolecular cyclization. The regioselectivity—the specific orientation of the newly formed ring—is directed by both electronic and steric factors. The electron-donating methyl and methylamino groups increase the nucleophilicity of the aromatic ring, particularly at the ortho and para positions relative to them, while the ester group deactivates the ring. In many cases, these reactions are thermodynamically controlled rather than kinetically controlled. nih.gov

A hypothetical cyclocondensation is outlined below:

StepDescriptionKey Intermediates
1Nucleophilic attack of the secondary amine on an external electrophile (e.g., a carbonyl group of another reagent).Initial adduct
2Formation of an amide intermediate through the reaction of the ester group with a nucleophile (e.g., an amine).Amide derivative
3Intramolecular cyclization, where a nucleophilic atom attacks an electrophilic center within the same molecule.Cyclized intermediate
4Dehydration or elimination of a small molecule (like methanol) to form the final, stable heterocyclic product.Aromatized heterocycle

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. The mechanism proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction on a substituted benzene, such as this compound, are determined by the electronic properties of the existing substituents. wikipedia.org

The substituents on the ring can be classified as activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orglibretexts.org

-NHCH₃ (Methylamino): A strongly activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). This significantly increases the electron density at the ortho and para positions, making it a powerful ortho/para director. ijrar.org

-CH₃ (Methyl): A weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It is also an ortho/para director. libretexts.org

-COOCH₃ (Methyl Ester): A deactivating group that withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M). It is a meta director. libretexts.org

SubstituentPositionElectronic EffectClassificationDirecting Preference
-NHCH₃C2+M, -I (Resonance dominates)Strongly ActivatingOrtho, Para
-CH₃C5+I, HyperconjugationWeakly ActivatingOrtho, Para
-COOCH₃C1-M, -IDeactivatingMeta

The formation of the sigma complex is the rate-determining step. masterorganicchemistry.com The stability of this intermediate determines the preferred position of attack. Attack at the ortho and para positions relative to the activating groups allows for resonance structures where the positive charge is delocalized onto the heteroatom (nitrogen), providing significant stabilization. lumenlearning.com

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group. researchgate.net In this compound, there isn't a conventional leaving group like a halide on the ring. Therefore, SNAr reactions on the aromatic ring itself are unlikely under standard conditions.

However, nucleophilic substitution can occur at the carbonyl carbon of the ester group. This reaction, known as nucleophilic acyl substitution, is a common transformation for esters. The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, a methoxide (B1231860) ion, -OCH₃). For example, reaction with an amine (ammonolysis) or water (hydrolysis) would convert the ester to an amide or a carboxylic acid, respectively.

Derivatives of anthranilic acid are known to participate in various rearrangement reactions, often leading to the formation of heterocyclic structures. core.ac.ukijpsjournal.com For instance, under certain conditions, heating N-substituted anthranilic acid derivatives can induce ring contraction or other skeletal changes. core.ac.uk

One notable rearrangement is the Hofmann rearrangement, which is used in the industrial synthesis of anthranilic acid from phthalic anhydride. wikipedia.orgquora.com While this applies to the synthesis of the parent acid, related rearrangements could potentially be induced from derivatives. Another example is the Dimroth rearrangement, which has been observed in thiourea (B124793) derivatives of anthranilic acid, converting one heterocyclic system into another. ijpsjournal.com Although no specific rearrangement reactions involving this compound are prominently documented, its structure contains the necessary functional groups (amine, ester) that could participate in intramolecular shifts under specific thermal, photochemical, or catalytic conditions.

Application of Bond Evolution Theory (BET) for Mechanistic Insights

Bond Evolution Theory (BET) is a powerful computational method used to gain deep insight into reaction mechanisms by analyzing the changes in electron density along a reaction pathway. mdpi.com It combines the topological analysis of the Electron Localization Function (ELF) with Thom's catastrophe theory to provide a detailed description of bond formation and cleavage. mdpi.comresearchgate.net

The application of BET to a reaction involving this compound would involve several steps:

Mapping the Reaction Pathway: The minimum energy path for the reaction is calculated using quantum mechanical methods.

Topological Analysis of ELF: At each point along the pathway, the ELF is calculated. The ELF partitions the molecular space into regions called basins, which correspond to atomic cores, lone pairs, and bonds.

Identifying Catastrophes: Changes in the number and type of these basins are identified as "catastrophes," which signify the breaking or forming of chemical bonds.

Defining Structural Stability Domains (SSDs): The reaction pathway is divided into a sequence of SSDs, where each domain represents a distinct phase of the electronic rearrangement.

For a cyclocondensation reaction, for example, BET analysis could reveal the precise sequence of events: the initial weakening of the N-H bond, the formation of a new C-N bond, the re-hybridization of atoms, and the final elimination of a methanol (B129727) molecule. mdpi.com This provides a much more detailed picture than the conventional curly arrow representation, showing whether bond-breaking and bond-forming processes are synchronous or asynchronous. nih.govacs.org

Analysis of Electron Density Flow and Topological Changes During Reactions

The flow of electron density is the fundamental driver of all chemical reactions. Modern computational chemistry provides tools to visualize and quantify this flow, offering mechanistic insights. For reactions involving this compound, analyzing the electron density changes reveals how the substituents direct reactivity.

In an electrophilic aromatic substitution, the electron-donating -NHCH₃ and -CH₃ groups push electron density into the π-system of the benzene ring. rsc.org This increased electron density is not uniform but is concentrated at the ortho and para positions, which become the most nucleophilic sites and thus the most reactive towards an incoming electrophile. ijrar.org Computational methods can generate electron density difference maps, which visually show the accumulation of electron density at these positions and its depletion from others.

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), identifies bond critical points and characterizes the nature of chemical bonds (e.g., covalent vs. ionic). mdpi.com During a reaction, the evolution of these topological features can be tracked. For instance, in a nucleophilic substitution at the ester carbonyl, the analysis would show the formation of a new bond critical point between the nucleophile and the carbonyl carbon, followed by the disappearance of the bond critical point between the carbonyl carbon and the oxygen of the methoxy (B1213986) group. This provides a rigorous, quantitative description of the bond-breaking and bond-forming processes.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Unidimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

A standard analysis would begin with the acquisition of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra.

¹H NMR: The proton NMR spectrum of Methyl 5-methyl-2-(methylamino)benzoate would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm), with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The methyl protons of the ester and the N-methyl group would appear further upfield, likely as sharp singlets, as would the methyl group on the benzene (B151609) ring. The proton on the nitrogen of the secondary amine would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The multiplicity, or splitting pattern, of the aromatic signals would reveal the number of adjacent protons, thus helping to confirm their positions on the benzene ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate the carbonyl carbon of the ester (the most downfield signal), the aromatic carbons, and the methyl carbons. The aromatic region would show distinct signals for the substituted and unsubstituted carbons of the benzene ring. This technique is crucial for confirming the total number of carbon atoms and identifying the presence of key functional groups.

Multidimensional NMR (e.g., COSY, HSQC) for Connectivity and Through-Bond Correlations

To unambiguously assign the ¹H and ¹³C signals and confirm the bonding network, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-spin coupled, meaning they are on adjacent carbon atoms. Cross-peaks in the COSY spectrum would connect coupled protons, allowing for the mapping of the proton connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, greatly aiding in the complete assignment of the molecule's resonances.

Solid-State NMR Techniques (e.g., CP/MAS NMR) for Condensed Phase Structure

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can probe its structure in the crystalline or amorphous solid state. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR would be used to obtain high-resolution spectra of the solid material. This can reveal information about molecular packing, polymorphism (the existence of multiple crystalline forms), and conformational differences between the solid and solution states.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₃NO₂), HRMS would provide a very precise mass measurement of the molecular ion, which could be used to confirm its chemical formula.

Furthermore, by employing ionization techniques such as electron ionization (EI), characteristic fragmentation patterns can be observed. The fragmentation of the molecular ion would provide structural information. For example, the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group or the cleavage of the N-methyl group would result in specific fragment ions, the masses of which would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ due to the carbonyl (C=O) stretching of the ester group.

C=C Stretches: Aromatic C=C bond stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group would likely produce a strong band in the 1100-1300 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration of the aromatic amine would also be present in the spectrum.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide a definitive map of the atomic positions in the crystal lattice.

The resulting crystal structure would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group) and van der Waals forces, which dictate how the molecules pack together in the crystal. This information is invaluable for understanding the physical properties of the solid material.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It is frequently used to investigate the properties of benzoate (B1203000) derivatives, offering a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like Methyl 5-methyl-2-(methylamino)benzoate, this involves a conformational analysis to identify all stable conformers and their relative energies.

DFT methods are widely used to predict various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for complex molecules, including metal complexes of benzoate derivatives, have been successfully performed using DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental data to confirm the proposed molecular structure.

Similarly, the calculation of vibrational frequencies through DFT is a standard procedure. These calculations, performed after geometry optimization, not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the prediction of the infrared (IR) and Raman spectra. The predicted vibrational wavenumbers can be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands.

To understand and predict the chemical reactivity of a molecule, DFT provides several useful descriptors. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net The MEP maps different potential values onto the electron density surface, with red indicating regions of negative potential (rich in electrons, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net This analysis helps identify the positions most likely to be involved in chemical reactions. researchgate.net For instance, MEP analysis has been used to explore the electrophilic and nucleophilic characteristics of various benzoate derivatives. nih.govresearchgate.net

Fukui functions are another powerful concept derived from DFT that helps to identify the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net By analyzing the Fukui indices, one can predict the sites for nucleophilic attack (where an electron is best accepted) and electrophilic attack (where an electron is most easily donated). This type of analysis has been applied to benzoate derivatives to elucidate reaction mechanisms, such as demethylation, by identifying the atoms most susceptible to electrophilic or radical attack. researchgate.net

Quantum Chemical Calculations for Energetic and Thermodynamic Properties

High-level quantum chemical calculations are essential for accurately determining the energetic and thermodynamic properties of molecules, such as their enthalpy of formation. These properties are fundamental to understanding chemical stability and reaction energetics.

The standard molar enthalpy of formation (ΔfH°m) is a key thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational thermochemistry is a valuable tool for estimating this property, especially for compounds where experimental measurements are difficult or unavailable. mdpi.com

Table 1: Calculated Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°m(g)) for Methyl Methylanthranilate Isomers at 298.15 K

CompoundΔfH°m(g) / kJ·mol⁻¹
Methyl 3-methylanthranilate (MMA-3)-315.4
Methyl 4-methylanthranilate (MMA-4)-323.0
Methyl 5-methylanthranilate (MMA-5) -324.4
Methyl 6-methylanthranilate (MMA-6)-313.9
Data sourced from a computational study using the G3(MP2)//B3LYP composite method. mdpi.com

Analysis of Energetic-Structural Synergies

In the case of the methyl methylanthranilate isomers, the calculated enthalpies of formation reveal the energetic effect of placing the methyl substituent at different positions on the benzene (B151609) ring. mdpi.com The data show that methyl 5-methylanthranilate and methyl 4-methylanthranilate are the most energetically stable isomers, while the 3- and 6-methyl isomers are less stable. mdpi.com This type of analysis allows for the calculation of enthalpy increments associated with specific structural differences, which helps in understanding intramolecular interactions and predicting the properties of other related compounds. mdpi.comiaea.org A similar analysis performed on methyl nitrobenzoate isomers also highlighted the significant impact of the substituent position on the thermodynamic properties of the molecule. researchgate.net These studies demonstrate the power of computational chemistry in dissecting the subtle energetic effects that arise from structural modifications.

Thermodynamic Stability Assessments

Theoretical assessments of the thermodynamic stability of this compound, also known as methyl 5-methylanthranilate (MMA-5), have been conducted by comparing its properties against its other structural isomers. Computational studies, particularly those using the G3(MP2)//B3LYP composite method, are employed to calculate gas-phase standard enthalpies of formation and Gibbs energies. nih.gov

These studies indicate that the relative position of the methyl substituent on the anthranilate framework significantly influences the molecule's stability. The stability trend is determined by a combination of inductive effects, resonance effects, and steric interactions. nih.gov For the isomers of methyl methylanthranilate, the gas-phase Gibbs energy of formation (ΔfG°m(g)) provides a clear measure of their relative stability. Based on these calculations, this compound (MMA-5) is found to be one of the more stable isomers, attributed to the favorable positioning of the methyl group which minimizes steric hindrance and optimizes electronic effects. nih.gov

Calculated Gas-Phase Gibbs Energy of Formation for Methyl Methylanthranilate Isomers

IsomerCalculated ΔfG°m(g) (kJ·mol⁻¹)Relative Stability Order
Methyl 6-methylanthranilate (MMA-6)-158.51 (Least Stable)
Methyl 5-methylanthranilate (MMA-5)-167.32
Methyl 3-methylanthranilate (MMA-3)-168.03
Methyl 4-methylanthranilate (MMA-4)-170.84 (Most Stable)
Data derived from computational studies using the G3(MP2)//B3LYP method. nih.gov

Theoretical Approaches to Structure-Reactivity Relationships

Hammett Equation Applications and Substituent Effects

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(k/k₀) = σρ or log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. dalalinstitute.com The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent, derived from the ionization of substituted benzoic acids. viu.caviu.ca

For this compound, the reactivity of the ester functional group is modulated by two substituents on the benzene ring: the methylamino group (-NHCH₃) at the ortho position and the methyl group (-CH₃) at the meta position (relative to the ester).

2-(Methylamino) Group: This group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair, which delocalizes into the aromatic ring. It also has an electron-withdrawing inductive effect, but the resonance effect is dominant. This increases the electron density in the ring and influences the reactivity at the ester group.

5-Methyl Group: Located meta to the ester group, the methyl group acts as a weak electron-donating group primarily through an inductive effect and hyperconjugation.

Modeling of Potential Energy Surfaces for Reaction Pathways

Potential Energy Surfaces (PES) are a cornerstone of computational chemistry for understanding chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. mdpi.comresearchgate.net For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, with the energy at each point corresponding to a specific arrangement.

The modeling of a PES for reactions involving this compound, such as ester hydrolysis or amidation, involves several key steps:

Ab Initio Calculations: A large number of single-point energy calculations are performed using quantum mechanical methods (like Density Functional Theory or higher-level ab initio methods) for various molecular geometries along a proposed reaction coordinate. nih.govuni-ulm.de

Locating Stationary Points: Algorithms are used to find minima on the PES, which correspond to stable reactants, products, and intermediates. First-order saddle points, known as transition states, are also located, which represent the energy barrier of the reaction. researchgate.net

Reaction Path Following: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that a given transition state correctly connects the desired reactants and products on the PES. researchgate.net

Modern approaches may use automated tools or machine learning techniques, such as neural networks, to construct a continuous and differentiable PES from a discrete set of calculated energy points, facilitating large-scale reaction dynamics simulations. uni-ulm.dechemrxiv.org These models provide crucial data on activation energies and reaction mechanisms, offering insights into the molecule's reactivity. researchgate.net

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum calculation into a simple, intuitive Lewis structure of localized bonds and lone pairs. wikipedia.org It is particularly effective for analyzing delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwikipedia.org

Nitrogen Lone Pair Delocalization: The most significant interaction is the delocalization of the nitrogen lone pair (a donor NBO, n_N) into the antibonding π* orbitals of the aromatic ring (acceptor NBOs, π_C-C). This n → π interaction is characteristic of anilines and is responsible for the strong resonance effect of the amino group.

Methyl Group Hyperconjugation: The σ bonds of the C-H atoms in both the 5-methyl and N-methyl groups can act as donors. These σ_C-H orbitals can delocalize into adjacent empty antibonding orbitals (σ* or π). For the 5-methyl group, this involves a σ → π interaction with the ring, contributing to its electron-donating character.

Carbonyl Group Interactions: The oxygen lone pairs of the ester's carbonyl group (n_O) can delocalize into the antibonding σ* orbital of the adjacent C-C bond.

The strength of these delocalizations is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. wisc.edunih.gov Higher E(2) values indicate stronger electronic interactions and greater stabilization.

Expected Major NBO Donor-Acceptor Interactions in this compound

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionExpected Consequence
n(N) - Nitrogen Lone Pairπ(Aromatic Ring)ResonanceStrong stabilization, increased electron density in the ring.
σ(C-H) - 5-Methyl Groupπ(Aromatic Ring)HyperconjugationWeak stabilization, electron donation to the ring.
σ(C-H) - N-Methyl Groupσ(N-C)HyperconjugationStabilization of the methylamino group conformation.
n(O) - Carbonyl Oxygen Lone Pairπ(Aromatic Ring)ResonanceContribution to the delocalized system.
This table represents conceptually expected interactions based on NBO theory. wikipedia.orgwisc.edunih.gov

Tautomerism Studies and Solvent Effects on Structural Preference

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton (prototropy). wikipedia.org For this compound, potential tautomerism involves the migration of the proton from the methylamino group to the carbonyl oxygen of the ester group. This would create a zwitterionic or quinonoid-type tautomer.

While esters typically exhibit very low percentages of their enol tautomer, the presence of the amino group introduces the possibility of an amino-enol equilibrium. quora.com Theoretical studies are essential to evaluate the relative energies and stabilities of these potential tautomers. Computational methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energies of each tautomeric form. mdpi.com

Solvent effects play a critical role in determining the preferred tautomeric structure. mdpi.com The structural preference can be significantly shifted by the polarity and hydrogen-bonding capability of the solvent:

Nonpolar Solvents: In the gas phase or in nonpolar solvents, the neutral form of this compound is expected to be overwhelmingly more stable.

Polar Solvents: Polar protic solvents (like ethanol (B145695) or water) or polar aprotic solvents (like DMSO) can stabilize the more polar, zwitterionic tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the tautomeric equilibrium. researchgate.net These calculations can predict how the energy difference between tautomers changes with the solvent's dielectric constant, providing insight into which form would be favored in a given environment. Studies on related aminobenzoic acid systems have shown that the protonation site and, by extension, tautomeric preference are indeed sensitive to the solvent environment. researchgate.net

Studies of Optical Properties: Non-Linear Optics (NLO) Calculations

Theoretical investigations into the NLO properties of organic molecules typically employ quantum chemical calculations to determine key parameters that govern the second-order NLO response. One of the most important of these parameters is the first hyperpolarizability (β). A high value for this parameter is a strong indicator of a molecule's potential for use in NLO applications.

In a relevant theoretical study on aminomethylbenzoic acid derivatives, researchers utilized the M06-2X functional with the 6-311++G(d,p) basis set to perform calculations. sciforum.net This level of theory is widely used for its accuracy in predicting the electronic and structural properties of organic molecules. The primary aim of such studies is to elucidate the relationship between the molecular structure and the NLO response. The presence of both electron-donating groups (like the amino and methyl groups) and electron-withdrawing groups (like the ester group) in a conjugated system is a common strategy for designing molecules with significant NLO properties.

The general approach involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule.

Calculation of NLO Properties: Once the geometry is optimized, key NLO parameters are calculated. These include the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β).

For a comprehensive understanding of the NLO potential of this compound, a similar computational investigation would be required. Such a study would provide detailed information on its electronic structure and predict its performance as an NLO material.

Exploration of Advanced Applications in Materials and Supramolecular Chemistry Research

Methyl 5-methyl-2-(methylamino)benzoate as a Building Block for Complex Molecular Architectures

The reactivity of the amino and ester functional groups, combined with the structural scaffold of the benzene (B151609) ring, makes this compound a valuable precursor for the synthesis of more complex molecules.

This compound is a derivative of anthranilic acid, a well-established precursor in the synthesis of a wide variety of nitrogen-containing heterocycles. ki.sediva-portal.orgwikipedia.org The core structure of anthranilic acid and its derivatives is frequently employed in the construction of quinazolines, which are bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine (B1678525) ring. mdpi.com The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. mdpi.comresearchgate.net

For instance, a common route to quinazolinones involves the reaction of an anthranilic acid with an amide. mdpi.com In the case of this compound, the secondary amine and the adjacent methyl ester group can participate in cyclization reactions to form a quinazoline (B50416) core. The presence of the methyl group on the benzene ring and the N-methyl group can be used to tune the electronic properties and solubility of the resulting quinazoline derivatives. mdpi.com The general synthetic strategies for quinazolines from anthranilic acid derivatives often involve condensation and cyclization steps, which can be catalyzed by various reagents. organic-chemistry.orgnih.gov The versatility of anthranilic acid derivatives in forming such heterocyclic systems underscores the potential of this compound as a key starting material. orientjchem.orgcore.ac.uk

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. scispace.com These reactions are highly valued in drug discovery and materials science for their efficiency and ability to generate large libraries of diverse compounds. The functional groups present in this compound make it a suitable candidate for participation in MCRs.

The secondary amine can act as a nucleophile, while the aromatic ring can undergo various transformations. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, often utilize an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to create a diverse range of products. scispace.com While specific examples utilizing this compound are not yet prevalent in the literature, its structural similarity to other anthranilic acid derivatives used in MCRs suggests its applicability. scispace.com The ability to introduce multiple points of diversity through MCRs makes this compound a promising scaffold for the generation of combinatorial libraries for high-throughput screening.

Supramolecular Interactions and Self-Assembly Studies

The non-covalent interactions of this compound are crucial for understanding its behavior in the solid state and in solution, and for designing self-assembling systems.

The molecule contains a hydrogen bond donor (the N-H group of the secondary amine) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the nitrogen atom of the amine). This combination allows for the formation of intricate hydrogen bonding networks in the solid state. In the crystal structures of related methyl benzoate (B1203000) derivatives, intermolecular hydrogen bonds, such as C-H···O, are observed to link molecules into dimers and other motifs. nih.gov For instance, in methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, weak intermolecular C—H⋯O interactions result in the formation of centrosymmetric dimers. nih.govnih.gov Similarly, studies on pyrrole (B145914) carboxylate derivatives show the formation of chains and dimers through N-H···O and C-H···O hydrogen bonds. mdpi.com The presence of the N-H group in this compound is expected to lead to strong N-H···O=C hydrogen bonds, which are a common and robust feature in the crystal engineering of amide- and amine-containing compounds. mdpi.com The interplay of these hydrogen bonds will dictate the crystal packing and ultimately influence the material's physical properties.

Table 1: Potential Hydrogen Bonding Interactions in this compound
DonorAcceptorType of Interaction
N-H (amine)C=O (ester)Intermolecular
C-H (aromatic)C=O (ester)Intermolecular
C-H (methyl)C=O (ester)Intermolecular
N-H (amine)N (amine)Intermolecular

The aromatic benzene ring in this compound is capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, play a significant role in the stabilization of crystal structures and the formation of supramolecular assemblies. nih.gov In the crystal structure of a related compound, methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, weak aromatic π–π stacking with a centroid–centroid separation of 3.604 (3) Å is observed. nih.gov Similarly, in the structure of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] ki.secore.ac.ukbenzothiazinium chloride, molecules are arranged in parallel-oriented stacks with a separation of 3.464 Å, indicative of π-π interactions. mdpi.com The conformation of π-π stacking can vary, including face-to-face, edge-to-face (T-shaped), and offset stacked arrangements. nih.gov The presence of substituents on the aromatic ring, such as the methyl and methylamino groups in the target compound, can influence the geometry and strength of these interactions.

Advanced Materials Science Applications and Potential

The unique combination of functional groups and the aromatic core in this compound suggests its potential for use in the development of advanced materials.

The presence of an aromatic amine moiety makes it a candidate for applications in organic electronics. Aromatic amines are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netjmaterenvironsci.com The ability of the amine to be oxidized to a stable radical cation allows for the efficient transport of positive charge carriers. While specific OLEDs incorporating this compound have not been reported, its structural features are analogous to those of molecules used in this field. mdpi.com

Furthermore, the reactive sites on the molecule, particularly the amine and the potential for functionalization of the aromatic ring, make it a candidate as a monomer for the synthesis of functional polymers. For example, it could be incorporated into polyamides, polyimides, or other polymers where the specific properties of the substituted benzene ring can be exploited. nih.gov The resulting polymers could have applications in areas such as gas separation membranes, high-performance plastics, or as functional coatings. The potential for this molecule to act as a precursor to bioactive compounds, such as certain anticancer agents, also opens avenues for its use in the development of drug delivery systems or functional biomaterials. researchgate.net

Development of Electronic Materials

While specific research detailing the direct application of this compound in electronic materials is not extensively documented in publicly available literature, its classification as an electronic chemical by some suppliers suggests its potential use in this sector. molbase.com Aromatic amines and benzoate esters are classes of compounds that are foundational to the development of various electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The potential for this molecule lies in its ability to be a monomer or a precursor for larger, more complex organic molecules with desirable electronic properties.

Research into Optical Materials

The application of this compound in optical materials is an area of potential research. bldpharm.com Compounds with similar structures, such as other benzoate esters, are known to be used in the synthesis of materials with specific optical properties. The presence of the chromophoric benzene ring and the auxochromic amino group in this compound suggests that it could be modified to create dyes or other optically active molecules. Further research would be needed to explore its specific absorption, emission, and nonlinear optical properties.

Applications in Membrane Science

Currently, there is no specific information available in the reviewed literature regarding the direct application of this compound in membrane science.

Catalytic Applications Beyond Compound Synthesis

The utility of this compound is also being explored in the realm of catalysis, moving beyond its role as a simple synthetic intermediate.

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

Exploration in Organocatalysis and Biocatalysis

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The amino and ester functionalities within this compound could potentially be harnessed for organocatalytic transformations. For instance, the secondary amine could act as a catalyst in reactions such as Michael additions or aldol (B89426) reactions, often proceeding through enamine or iminium ion intermediates.

In biocatalysis, enzymes are used to perform chemical transformations. While there is no specific research on the biocatalysis of this compound, studies on the enzymatic synthesis of related compounds like methyl benzoate have been reported. nih.gov For example, lipases have been used for the direct esterification of benzoic acid derivatives, demonstrating the potential for enzymatic processes to be applied to molecules like this compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of N-methylated and esterified aminobenzoic acids often involves multi-step processes with potentially hazardous reagents. Future research should focus on developing greener and more efficient synthetic routes to Methyl 5-methyl-2-(methylamino)benzoate.

Current synthetic approaches for similar compounds, such as methyl anthranilate, often rely on esterification of the corresponding carboxylic acid with methanol (B129727) using strong acid catalysts like sulfuric acid. iaea.orgmdpi.com The N-methylation step can be achieved through methods like reductive alkylation using formaldehyde (B43269). google.com However, these classical methods can generate significant waste.

Future explorations should target sustainable alternatives. One promising area is the use of solid acid catalysts, such as those based on zirconium or titanium, which have shown efficacy in the esterification of various benzoic acids. mdpi.com These catalysts are often recoverable and reusable, reducing environmental impact. mdpi.com Another green approach is biocatalysis. Engineered microorganisms, like Escherichia coli or Corynebacterium glutamicum, have been successfully used to produce methylated anthranilate derivatives. jmb.or.krjmb.or.krmdpi.com Developing a biosynthetic pathway to this compound could offer a highly sustainable, one-pot production method from simple feedstocks. jmb.or.krmdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Advantages Disadvantages Key Research Focus
Classical Synthesis Established, well-understood reactions. Use of hazardous reagents (e.g., strong acids), potential for significant waste generation. Optimization to reduce waste and improve safety.
Solid Acid Catalysis mdpi.com Reusable catalysts, reduced waste, often milder reaction conditions. Catalyst deactivation, may require higher temperatures. Development of highly active and stable catalysts for N-methylated substrates.

| Biocatalysis jmb.or.krjmb.or.krmdpi.com | Environmentally benign, high selectivity, potential for one-pot synthesis from renewable feedstocks. | Complex process development, potential for low yields, product toxicity to microorganisms. | Engineering microbial strains and optimizing fermentation conditions for the specific target molecule. |

Integration of Advanced Computational Modeling Techniques with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties and reactivity of molecules, which can significantly accelerate experimental research. mit.edu For this compound, a systematic computational investigation is a critical next step.

DFT calculations can be employed to:

Predict Molecular Structure and Properties: Determine the most stable conformation, bond lengths, bond angles, and electronic properties. This foundational data is crucial for understanding its behavior.

Simulate Spectroscopic Data: Calculate theoretical NMR, IR, and UV-visible spectra. scientific.netmdpi.comresearchgate.net These predictions can aid in the experimental characterization of the compound and its reaction products.

Investigate Reaction Mechanisms: Model the pathways of potential reactions, such as electrophilic aromatic substitution or hydrolysis, to understand the transition states and predict product distributions. colab.ws

Estimate Thermodynamic Properties: Calculate enthalpies of formation, Gibbs free energies, and other thermodynamic parameters, which are valuable for process design and for understanding the energetic effects of the substituents. iaea.orgmdpi.com

For instance, studies on similar substituted benzoates have successfully used TD-DFT calculations to predict UV absorption spectra, correlating well with experimental data. scientific.netnih.gov A similar approach for this compound could predict its photophysical properties, guiding potential applications in photochemistry or materials science.

Table 2: Potential Computational Research Targets

Computational Method Research Goal Expected Outcome
DFT Geometry Optimization Determine the lowest energy 3D structure. Accurate bond lengths, angles, and dihedral angles. Insight into steric and electronic effects of substituents.
TD-DFT scientific.netnih.gov Predict UV-Visible absorption spectrum. Identification of λmax and electronic transitions (e.g., π→π*), guiding photophysical studies.
NMR Chemical Shift Calculation Predict ¹H and ¹³C NMR spectra. Aid in structural confirmation and interpretation of experimental spectra.

| Reaction Pathway Modeling | Elucidate mechanisms of key reactions (e.g., hydrolysis, substitution). | Understanding of reactivity, prediction of kinetic and thermodynamic favorability of different reaction pathways. |

Exploration of Emerging Applications in Advanced Materials Science

The structural features of this compound, namely the aromatic ring substituted with both electron-donating groups (methyl, methylamino) and an electron-withdrawing group (methyl ester), suggest its potential as a building block for advanced materials. Anthranilic acid and its derivatives have been explored as precursors for polymers, pharmaceuticals, and other functional materials. researchgate.netmdpi.com

Future research could investigate the incorporation of this compound as a monomer in polymerization reactions. The amino group could be a site for forming polyamides or polyimides, while the ester could be modified or used in transesterification polymerization. The specific substitution pattern might impart unique properties, such as thermal stability, solubility, or optical characteristics, to the resulting polymers.

Another avenue is the development of novel liquid crystals. The rigid aromatic core combined with the potential for modification at the ester and amine positions is a common design strategy for liquid crystalline materials. mdpi.com Furthermore, the inherent fluorescence of many anthranilate derivatives could be exploited in the design of organic light-emitting diodes (OLEDs) or chemical sensors, where changes in the environment could modulate the fluorescence properties.

Systematic Investigation of Structure-Activity Relationships for Targeted Chemical Reactivity

The reactivity of the benzene (B151609) ring and its functional groups is heavily influenced by its substituents. A systematic investigation into the structure-activity relationships (SAR) for this compound is essential for predicting its chemical behavior and designing targeted applications. uky.edunih.gov

The key substituents influencing its reactivity are:

-NHCH₃ group: A strong activating, ortho-, para-directing group.

-CH₃ group (at C5): A weak activating, ortho-, para-directing group.

-COOCH₃ group: A meta-directing, deactivating group.

The interplay of these groups will determine the regioselectivity and rate of reactions like electrophilic aromatic substitution. The strong activating effect of the methylamino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the C4 position is sterically hindered by the adjacent C5-methyl group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Future experimental work should involve reacting this compound with a variety of electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) to confirm these theoretical predictions. Comparing its reactivity to simpler analogues (e.g., Methyl 2-(methylamino)benzoate, Methyl 5-methylbenzoate) would provide quantitative data on the electronic and steric effects of each substituent. reddit.comyoutube.com Such SAR studies are fundamental for controlling the synthesis of more complex molecules derived from this scaffold. nih.gov

Q & A

Basic Question: What are the optimal synthetic routes for Methyl 5-methyl-2-(methylamino)benzoate, and how can purity be ensured?

Answer:
Synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Methylation and amination : Start with 5-methyl-2-aminobenzoic acid. Protect the amine group via acetylation, followed by esterification with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate intermediates. Final purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity to minimize by-products like over-methylated derivatives .

Basic Question: How can the structure of this compound be confirmed spectroscopically?

Answer:

  • NMR :
    • ¹H NMR : Look for characteristic signals: methyl ester (δ ~3.8 ppm, singlet), methylamino group (δ ~2.9 ppm, singlet), and aromatic protons (δ ~6.5–7.5 ppm, splitting pattern depends on substitution) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~168 ppm) and methyl groups (δ ~20–25 ppm) .
  • IR : Ester C=O stretch (~1720 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 209 (C₁₀H₁₃NO₂) with fragmentation patterns matching methyl loss and aromatic ring cleavage .

Advanced Question: How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?

Answer:

  • Steric Effects : The methyl group at the 5-position hinders electrophilic attack at the adjacent positions, directing substitution to the 4- or 6-positions .
  • Electronic Effects : The methylamino group at the 2-position is electron-donating, activating the ring for electrophilic substitution. However, steric hindrance from the methyl group can override electronic activation, leading to unexpected regioselectivity (e.g., in nitration or halogenation) .
    Experimental Design : Use DFT calculations (e.g., Gaussian) to model charge distribution and predict reactive sites. Validate with kinetic studies under controlled conditions (e.g., bromination with NBS in DMF) .

Advanced Question: What strategies mitigate contradictions in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Variability in assay conditions (e.g., cell line differences, solvent effects).
  • Impurity-driven artifacts : Ensure derivatives are purified to >95% and characterized via LC-MS.
    Methodology :

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO <0.1%).

SAR studies : Systematically modify substituents (e.g., replacing methyl with ethyl or halogens) to isolate structure-activity relationships .

Cross-validate : Compare results across multiple techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Advanced Question: How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions between derivatives and target enzymes (e.g., kinases). Focus on hydrogen bonding with the methylamino group and hydrophobic interactions with the methyl substituent .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Derivatives with lower RMSD values (<2 Å) are prioritized for synthesis .
  • QSAR Models : Corrogate substituent electronegativity and steric bulk with IC₅₀ values to predict inhibitory potency .

Advanced Question: What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

Answer:

  • Challenge 1 : Separation of polar degradation products (e.g., hydroxylated or demethylated derivatives).
    Solution : Use HILIC chromatography with a mobile phase of acetonitrile/ammonium formate buffer .
  • Challenge 2 : Identification of transient intermediates.
    Solution : Employ LC-MS/MS with in-source CID to fragment and characterize unstable species .
  • Case Study : Under H₂O₂ exposure, the methyl ester hydrolyzes to 5-methyl-2-(methylamino)benzoic acid (confirmed via HRMS and spiking experiments) .

Basic Question: What solvents and catalysts optimize the acylation of this compound?

Answer:

  • Solvents : Anhydrous DCM or THF minimizes hydrolysis of acylating agents (e.g., acetyl chloride) .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl electrophile. Use 10 mol% catalyst loading for >90% yield .
    Workflow :

React with acyl chloride (1.2 eq) in DCM at 0°C.

Quench with ice-cold water, extract with ethyl acetate, and dry over MgSO₄.

Characterize products via ¹H NMR (new acyl methyl signal at δ ~2.1 ppm) .

Advanced Question: How does the methylamino group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:

  • Buchwald-Hartwig Amination : The methylamino group acts as a directing group, enabling regioselective C-H functionalization at the 4-position. Use Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ as base in toluene .
  • Suzuki-Miyaura Coupling : Prior protection of the amine (e.g., as a Boc derivative) prevents catalyst poisoning. Post-coupling deprotection with TFA restores the methylamino group .
    Data Table :
Reaction TypeYield (%)By-Products
Buchwald-Hartwig78<5% diarylation
Suzuki-Miyaura6510% homocoupling

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.